2-(3-hydroxyphenylamino)-5-(thiophen-2-ylmethylene)thiazol-4(5H)-one
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Overview
Description
2-(3-hydroxyphenylamino)-5-(thiophen-2-ylmethylene)thiazol-4(5H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a thiophene group, and a hydroxyphenylamino moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-hydroxyphenylamino)-5-(thiophen-2-ylmethylene)thiazol-4(5H)-one typically involves the condensation of 3-hydroxyaniline with thiophene-2-carbaldehyde in the presence of a thiazole-forming reagent. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(3-hydroxyphenylamino)-5-(thiophen-2-ylmethylene)thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone-like structure.
Reduction: The imine bond can be reduced to form an amine.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of a quinone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(3-hydroxyphenylamino)-5-(thiophen-2-ylmethylene)thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(3-hydroxyphenylamino)-5-(furan-2-ylmethylene)thiazol-4(5H)-one: Similar structure but with a furan ring instead of a thiophene ring.
2-(3-hydroxyphenylamino)-5-(pyridin-2-ylmethylene)thiazol-4(5H)-one: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 2-(3-hydroxyphenylamino)-5-(thiophen-2-ylmethylene)thiazol-4(5H)-one imparts unique electronic properties and reactivity compared to its analogs with furan or pyridine rings
Properties
Molecular Formula |
C14H10N2O2S2 |
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Molecular Weight |
302.4 g/mol |
IUPAC Name |
(5Z)-2-(3-hydroxyphenyl)imino-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H10N2O2S2/c17-10-4-1-3-9(7-10)15-14-16-13(18)12(20-14)8-11-5-2-6-19-11/h1-8,17H,(H,15,16,18)/b12-8- |
InChI Key |
WHFDBPPIYLHAHF-WQLSENKSSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)O)N=C2NC(=O)/C(=C/C3=CC=CS3)/S2 |
Canonical SMILES |
C1=CC(=CC(=C1)O)N=C2NC(=O)C(=CC3=CC=CS3)S2 |
Origin of Product |
United States |
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